Cas no 61244-62-0 (4-Deoxy-L-fucose)

4-Deoxy-L-fucose 化学的及び物理的性質
名前と識別子
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- 4-Deoxy-L-fucose
- 4,6-Dideoxy-L-xylo-hexose
- W-203285
- 61244-62-0
- (3R,4S,6S)-6-METHYLOXANE-2,3,4-TRIOL
-
- インチ: InChI=1S/2C6H12O4/c1-3-2-4(7)5(8)6(9)10-3;1-4(8)2-5(9)6(10)3-7/h3-9H,2H2,1H3;3-6,8-10H,2H2,1H3
- InChIKey: YBUOERUUUNTBGF-UHFFFAOYSA-N
- ほほえんだ: CC(O)CC(O)C(O)C=O.CC1CC(O)C(O)C(O)O1
計算された属性
- せいみつぶんしりょう: 148.07400
- どういたいしつりょう: 148.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 69.9Ų
じっけんとくせい
- ゆうかいてん: 142-143°C
- PSA: 69.92000
- LogP: -1.16460
4-Deoxy-L-fucose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D236250-50mg |
4-Deoxy-L-fucose |
61244-62-0 | 50mg |
$844.00 | 2023-05-18 | ||
Biosynth | MD03942-5 mg |
4-Deoxy-L-fucose |
61244-62-0 | 5mg |
$173.25 | 2023-01-03 | ||
Biosynth | MD03942-10 mg |
4-Deoxy-L-fucose |
61244-62-0 | 10mg |
$288.80 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-216822-10mg |
4-Deoxy-L-fucose, |
61244-62-0 | 10mg |
¥2708.00 | 2023-09-05 | ||
TRC | D236250-100mg |
4-Deoxy-L-fucose |
61244-62-0 | 100mg |
$1550.00 | 2023-05-18 | ||
TRC | D236250-5mg |
4-Deoxy-L-fucose |
61244-62-0 | 5mg |
$ 133.00 | 2023-09-08 | ||
TRC | D236250-25mg |
4-Deoxy-L-fucose |
61244-62-0 | 25mg |
$442.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-216822-10 mg |
4-Deoxy-L-fucose, |
61244-62-0 | 10mg |
¥2,708.00 | 2023-07-10 | ||
Biosynth | MD03942-2 mg |
4-Deoxy-L-fucose |
61244-62-0 | 2mg |
$80.86 | 2023-01-03 | ||
TRC | D236250-10mg |
4-Deoxy-L-fucose |
61244-62-0 | 10mg |
$196.00 | 2023-05-18 |
4-Deoxy-L-fucose 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
4-Deoxy-L-fucoseに関する追加情報
4-Deoxy-L-fucose (CAS No. 61244-62-0): An Overview of Its Structure, Properties, and Applications
4-Deoxy-L-fucose (CAS No. 61244-62-0) is a unique monosaccharide that has garnered significant attention in the fields of glycobiology, biochemistry, and pharmaceutical research. This compound, also known as L-fucose or 4-deoxy-L-threo-hexose, is a six-carbon sugar with a distinctive structure that sets it apart from other common monosaccharides. Its chemical formula is C6H12O5, and it is characterized by the absence of an oxygen atom at the 4-position, which gives it unique properties and biological activities.
The structure of 4-Deoxy-L-fucose is particularly interesting due to its role in various biological processes. It is a key component of many glycoproteins and glycolipids, which are essential for cell recognition, adhesion, and signaling. In nature, L-fucose is found in a variety of sources, including marine algae, certain bacteria, and mammalian tissues. Its presence in these biological systems highlights its importance in maintaining cellular functions and interactions.
Recent research has shed light on the diverse applications of 4-Deoxy-L-fucose. One of the most significant areas of study involves its role in glycobiology. Glycobiology is the study of the structure, biosynthesis, and biology of carbohydrates (sugars) and their derivatives. L-fucose plays a crucial role in the formation of complex carbohydrates, which are involved in various physiological processes such as immune responses, inflammation, and cancer progression. For instance, fucosylated glycans are known to modulate the activity of selectins, a family of cell adhesion molecules that are critical for leukocyte trafficking during inflammation.
In the context of pharmaceutical research, 4-Deoxy-L-fucose has shown promise as a therapeutic agent. Studies have demonstrated its potential in modulating immune responses and reducing inflammation. For example, fucosylated oligosaccharides have been shown to inhibit the binding of pathogenic bacteria to host cells, thereby preventing infections. Additionally, L-fucose-containing compounds have been explored for their anti-tumor properties. Research has indicated that fucosylated glycans can interfere with the growth and metastasis of cancer cells by disrupting cell signaling pathways.
The synthesis and production of 4-Deoxy-L-fucose have also been subjects of extensive research. Traditional methods for synthesizing this compound involve complex chemical reactions and can be challenging to scale up for industrial applications. However, recent advancements in biotechnology have led to more efficient and sustainable methods for producing L-fucose. Enzymatic approaches using recombinant microorganisms have shown promise in achieving high yields and purity levels. These methods not only reduce environmental impact but also offer greater control over the production process.
In addition to its biological and pharmaceutical applications, 4-Deoxy-L-fucose has potential uses in other areas such as diagnostics and materials science. For instance, fucosylated probes have been developed for detecting specific biomarkers in disease diagnosis. In materials science, L-fucose-based polymers have been explored for their unique properties, such as biocompatibility and biodegradability.
The future prospects for 4-Deoxy-L-fucose are promising. Ongoing research continues to uncover new insights into its biological roles and potential applications. As our understanding of glycobiology deepens, the demand for this compound is likely to increase across various industries. The development of more efficient synthesis methods and the discovery of novel therapeutic targets will further enhance its value.
In conclusion, 4-Deoxy-L-fucose (CAS No. 61244-62-0) is a versatile monosaccharide with significant implications in glycobiology, pharmaceutical research, and beyond. Its unique structure and biological activities make it an important compound for both academic research and industrial applications. As research progresses, it is expected that new opportunities will emerge for utilizing this compound in innovative ways to benefit human health and well-being.




